molecular formula C13H25N3O B5479903 N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide

N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide

Cat. No.: B5479903
M. Wt: 239.36 g/mol
InChI Key: RGWYZRACEXXMCE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.3571 g/mol . This compound is characterized by the presence of a cyclopentyl group, an ethyl-substituted piperazine ring, and an acetamide moiety.

Properties

IUPAC Name

N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-2-15-7-9-16(10-8-15)11-13(17)14-12-5-3-4-6-12/h12H,2-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWYZRACEXXMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide typically involves the reaction of cyclopentylamine with 4-ethylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(4-ethylpiperazin-1-yl)acetamide is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific research and industrial applications .

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